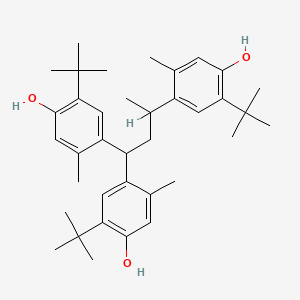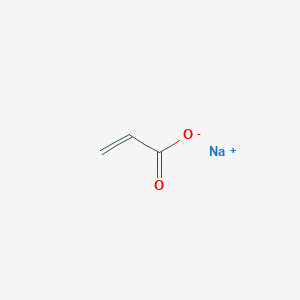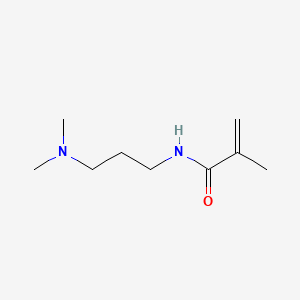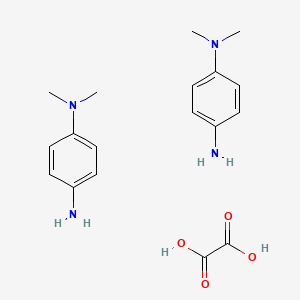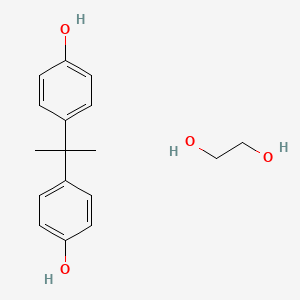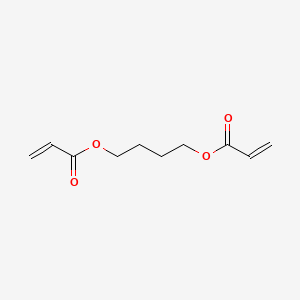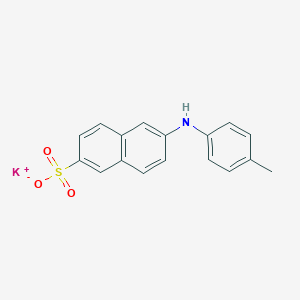
potassium;6-(4-methylanilino)naphthalene-2-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium;6-(4-methylanilino)naphthalene-2-sulfonate is a chemical compound with the molecular formula C17H14KNO3S and a molecular weight of 351.46 g/mol . It is commonly used as a fluorescent probe for measuring protein conformational changes and quantitative measurement of protein hydrophobicity processes . The compound is essentially nonfluorescent in water but becomes fluorescent when bound to membranes or hydrophobic domains of proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium;6-(4-methylanilino)naphthalene-2-sulfonate typically involves the reaction of 6-(4-methylanilino)naphthalene-2-sulfonyl chloride with potassium hydroxide . The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or acetonitrile under controlled temperature conditions . The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium;6-(4-methylanilino)naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, sulfonic acids, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
Potassium;6-(4-methylanilino)naphthalene-2-sulfonate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of potassium;6-(4-methylanilino)naphthalene-2-sulfonate involves its ability to bind to hydrophobic regions of proteins or membranes, resulting in an increase in fluorescence intensity . This property allows researchers to monitor changes in protein conformation and interactions in real-time. The compound interacts with molecular targets through hydrophobic interactions and possibly hydrogen bonding, leading to changes in its fluorescence properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(4-methylanilino)naphthalene-2-sulfonyl chloride: A precursor to potassium;6-(4-methylanilino)naphthalene-2-sulfonate, used in similar applications.
2-(4-methylanilino)naphthalene-6-sulfonic acid: Another fluorescent probe with similar properties but different structural features.
8-anilinonaphthalene-1-sulfonic acid: A related compound used for similar fluorescence-based studies.
Uniqueness
This compound is unique due to its specific binding affinity to hydrophobic regions and its enhanced fluorescence properties when bound to membranes or proteins . This makes it particularly useful for studying protein conformational changes and interactions in various biological and chemical systems .
Propriétés
IUPAC Name |
potassium;6-(4-methylanilino)naphthalene-2-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S.K/c1-12-2-6-15(7-3-12)18-16-8-4-14-11-17(22(19,20)21)9-5-13(14)10-16;/h2-11,18H,1H3,(H,19,20,21);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDCHDBOXJUSDZ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14KNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
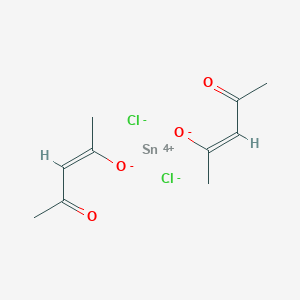
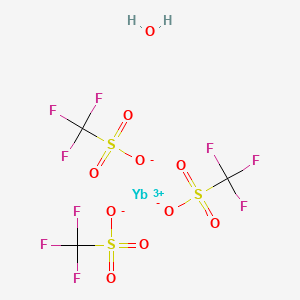
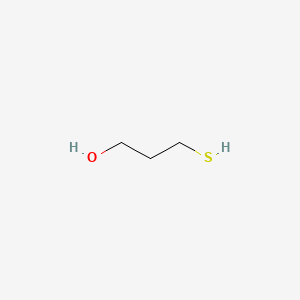
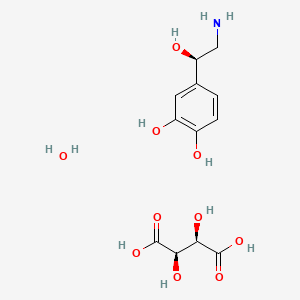
![(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]](/img/structure/B7801487.png)
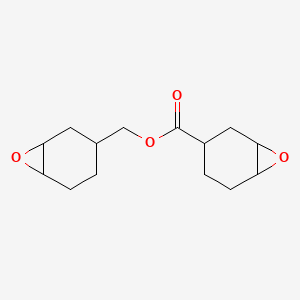
![(E)-[(3E)-3-(anilinomethylidene)-2-chlorocyclohexen-1-yl]methylidene-phenylazanium;chloride](/img/structure/B7801497.png)
